molecular formula C4H2BrF2NOS B13555984 4-Bromo-3-(difluoromethoxy)-1,2-thiazole

4-Bromo-3-(difluoromethoxy)-1,2-thiazole

Cat. No.: B13555984
M. Wt: 230.03 g/mol
InChI Key: VMFRZMAVDJKQMZ-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethoxy)-1,2-thiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethoxy)-1,2-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated and fluorinated precursors in the presence of a thiazole ring-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethoxy)-1,2-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-(difluoromethoxy)-1,2-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethoxy)-1,2-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(difluoromethoxy)benzoic acid
  • 4-Bromo-3-(difluoromethoxy)aniline
  • Methyl 4-bromo-3-(difluoromethoxy)benzoate

Uniqueness

4-Bromo-3-(difluoromethoxy)-1,2-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C4H2BrF2NOS

Molecular Weight

230.03 g/mol

IUPAC Name

4-bromo-3-(difluoromethoxy)-1,2-thiazole

InChI

InChI=1S/C4H2BrF2NOS/c5-2-1-10-8-3(2)9-4(6)7/h1,4H

InChI Key

VMFRZMAVDJKQMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)OC(F)F)Br

Origin of Product

United States

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